molecular formula C8H11NS B12598848 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione CAS No. 651043-98-0

7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione

Cat. No.: B12598848
CAS No.: 651043-98-0
M. Wt: 153.25 g/mol
InChI Key: NCPMRPFLBXVIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a nitrogen-containing heterocyclic compound. It consists of a pyrrolizine ring system with a thione group at the 3-position and a methyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methyl group or other positions on the pyrrolizine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its specific combination of a pyrrolizine ring with a thione group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

651043-98-0

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

7-methyl-1,2,5,6-tetrahydropyrrolizine-3-thione

InChI

InChI=1S/C8H11NS/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H2,1H3

InChI Key

NCPMRPFLBXVIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=S)N2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.